molecular formula C14H7F3N2O2S2 B2865952 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole CAS No. 131182-91-7

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole

Cat. No.: B2865952
CAS No.: 131182-91-7
M. Wt: 356.34
InChI Key: SEGPVSGEMQVJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole is a high-value benzothiazole derivative with the CAS Number 131182-91-7 and a molecular weight of 356.34 g/mol . Its molecular formula is C 14 H 7 F 3 N 2 O 2 S 2 . This compound is a key synthetic intermediate in research and development, particularly due to the benzothiazole core, which is a privileged scaffold in medicinal chemistry . Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities and are extensively investigated as intermediates for developing novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs . In industrial research, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a benzothiazole ring and a nitro-aromatic trifluoromethyl group, makes it a candidate for development in agrochemicals, such as fungicides and insecticides . Researchers value this chemical for its potential to impart significant biological activity and physicochemical properties in target compounds. Handling requires standard laboratory safety precautions. The compound is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection is recommended. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2S2/c15-14(16,17)8-5-6-12(10(7-8)19(20)21)23-13-18-9-3-1-2-4-11(9)22-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGPVSGEMQVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole (commonly referred to as compound 1) is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a nitro group and a trifluoromethyl group that contribute to its reactivity and biological interactions. The purpose of this article is to explore the biological activity of compound 1, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H7F3N2O2S2
  • Molar Mass : 356.43 g/mol
  • CAS Number : 628303

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives, including compound 1. Research indicates that these compounds can inhibit cell growth in various cancer cell lines. For instance, a study on related benzothiazole derivatives demonstrated significant cytotoxicity against pancreatic cancer cells with a mechanism potentially involving the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Antiproliferative Effects of Compound 1

Cell LineIC50 (µM)Mechanism of Action
AsPC-1 (Pancreatic)0.5Induction of apoptosis
BxPC-3 (Pancreatic)0.6Cell cycle arrest
PTJ64i (Paraganglioma)0.4Inhibition of proliferation

The mechanisms through which compound 1 exerts its biological effects are multifaceted:

  • Targeting Enzymes : Compound 1 has been shown to interact with specific enzymes involved in cancer metabolism, such as fatty acid amide hydrolase (FAAH), which is crucial for endocannabinoid degradation. Inhibition of FAAH can lead to increased levels of endocannabinoids that promote apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed with benzothiazole derivatives. Increased ROS levels can lead to oxidative stress, ultimately resulting in cell death .

Study on Anticancer Activity

A notable study published in Pharmaceuticals explored the structure-activity relationships (SAR) of various benzothiazole derivatives, including compound 1. The study found that modifications to the aromatic rings significantly influenced the antiproliferative potency against specific cancer cell lines. Compound 1 exhibited superior activity compared to many analogs due to its unique trifluoromethyl substitution, which enhanced lipophilicity and cellular uptake .

Synergistic Effects with Other Agents

Another critical aspect of compound 1's biological activity is its potential synergistic effects when combined with other chemotherapeutic agents. In vitro studies have shown that low concentrations of compound 1 can enhance the efficacy of gemcitabine, a standard treatment for pancreatic cancer. This combination resulted in a more pronounced reduction in cell viability compared to either agent alone, suggesting a promising avenue for clinical application .

Comparison with Similar Compounds

2-(3-Trifluoromethyl-phenyl)-benzothiazole (CAS 133389-19-2)

  • Structure : Lacks the thio linkage and nitro group. The benzothiazole is directly attached to a 3-CF₃-substituted phenyl ring.
  • Implications: The absence of -NO₂ and thioether reduces electron-withdrawing effects and alters π-electron distribution. This may decrease binding affinity in enzyme interactions compared to the target compound .

Thiazole-Triazole Hybrids (e.g., 9c from )

  • Structure: Incorporates triazole and phenoxymethyl groups instead of nitro/CF₃-substituted phenyl thioethers.
  • Implications : Bulky substituents like triazole may hinder membrane permeability, whereas the target compound’s compact structure could improve bioavailability .

AChE-Inhibiting Thiazole Analogs (e.g., 2e, 2g from )

  • Structure : Feature 4-(4-(trifluoromethyl)phenyl)thiazole groups without nitro substituents.
  • Implications: The -CF₃ group in these analogs facilitates π–π interactions with Trp286 in acetylcholinesterase (AChE).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₃H₆F₃N₂O₂S₂ 366.33 -NO₂, -CF₃, thioether Not reported
2-(3-Trifluoromethyl-phenyl)-benzothiazole C₁₄H₈F₃NS 271.28 -CF₃ Not reported
Compound 9c () C₂₈H₂₀BrN₇O₂S 622.47 Triazole, bromophenyl 198–200
Compound 2e () C₁₈H₁₂F₃N₃S 359.37 -CF₃, thiazole Not reported
  • Key Observations :
    • The target compound’s higher molecular weight (366.33 g/mol) compared to 2-(3-CF₃-phenyl)-benzothiazole (271.28 g/mol) suggests increased hydrophobicity, which could impact solubility.
    • Bulky hybrids like 9c exhibit higher melting points (~200°C), likely due to rigid triazole and bromophenyl groups, whereas the target compound’s melting point remains uncharacterized .

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 2-Chloro-1,3-benzothiazole
Benzothiazole derivatives are commonly prepared via cyclization of 2-aminothiophenol with carboxylic acid chlorides. For example, 2-chlorobenzothiazole can be synthesized by reacting 2-aminothiophenol with phosgene (COCl₂) in dichloromethane at 0–5°C.

Step 2: Preparation of 2-Nitro-4-(trifluoromethyl)thiophenol
The thiol precursor is synthesized by reducing 2-nitro-4-(trifluoromethyl)phenyl disulfide. A mixture of 2-nitro-4-(trifluoromethyl)benzene sulfonyl chloride and thiourea in ethanol under reflux yields the disulfide, which is reduced with lithium aluminum hydride (LiAlH₄) to the thiol.

Step 3: Thioether Formation
2-Chlorobenzothiazole reacts with 2-nitro-4-(trifluoromethyl)thiophenol in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via SNAr, with the thiolate anion displacing chloride:
$$
\text{C}7\text{H}4\text{ClNS} + \text{HS-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{KCl} + \text{H}_2\text{O}
$$
Yield: ~68%.

Route 2: Ullmann-Type Coupling

Step 1: Synthesis of 2-Iodo-1,3-benzothiazole
Iodination of 1,3-benzothiazole using iodine monochloride (ICl) in acetic acid at 60°C provides 2-iodobenzothiazole.

Step 2: Coupling with 2-Nitro-4-(trifluoromethyl)thiophenol
A copper(I)-catalyzed Ullmann reaction couples the iodo-benzothiazole with the thiophenol. Conditions: CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours:
$$
\text{C}7\text{H}4\text{INS} + \text{HS-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{HI}
$$
Yield: ~72%.

Route 3: Microwave-Assisted One-Pot Synthesis

Step 1: In Situ Generation of Benzothiazole-Thiol Intermediate
A mixture of 2-aminothiophenol, 2-nitro-4-(trifluoromethyl)benzoyl chloride, and polyphosphoric acid (PPA) is irradiated under microwave conditions (150°C, 300 W) for 15 minutes. This simultaneously forms the benzothiazole core and introduces the thio-linked aryl group:
$$
\text{C}6\text{H}5\text{NS} \cdot \text{NH}2 + \text{ClCO-C}6\text{H}3(\text{CF}3)(\text{NO}2) \xrightarrow{\text{PPA, MW}} \text{C}{14}\text{H}7\text{F}3\text{N}2\text{O}2\text{S}2 + \text{HCl} + \text{H}2\text{O}
$$
Yield: ~85%.

Optimization and Challenges

Nitro Group Stability

The nitro group’s susceptibility to reduction under acidic or high-temperature conditions necessitates mild reaction environments. Route 3’s microwave method minimizes decomposition by shortening reaction times.

Trifluoromethyl Compatibility

The -CF₃ group’s electron-withdrawing nature enhances electrophilicity at the para position but may hinder thiolate nucleophilicity. Polar aprotic solvents like DMF stabilize intermediates, improving yields in Routes 1 and 2.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:4) effectively isolates the product. Recrystallization from ethanol-water (7:3) enhances purity (>98% by HPLC).

Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.1 Hz, 1H, Ar-H), 8.38 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.98–7.89 (m, 2H, benzothiazole-H), 7.63–7.55 (m, 2H, benzothiazole-H), 7.52 (d, J = 8.5 Hz, 1H, Ar-H).
  • FT-IR (KBr): ν 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym), 1120 cm⁻¹ (C-F).
  • HRMS (ESI+): m/z calc. for C₁₄H₇F₃N₂O₂S₂ [M+H]⁺: 379.0132; found: 379.0135.

Comparative Analysis of Methods

Parameter Route 1 (SNAr) Route 2 (Ullmann) Route 3 (Microwave)
Yield (%) 68 72 85
Reaction Time (h) 12 24 0.25
Catalyst None CuI PPA
Solvent DMF Toluene Solvent-free
Scalability Moderate Low High

Industrial Feasibility

Route 3’s microwave-assisted approach is most viable for large-scale production due to its high yield and rapid kinetics. However, Route 1 remains preferable for laboratories lacking specialized equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.